Einecs 305-008-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981. EINECS 305-008-0 is a unique identifier for a specific chemical substance within this inventory. EINECS entries typically lack detailed public data due to their historical classification, relying instead on structural analogs and computational models for hazard assessment .

Properties

CAS No. |

94333-31-0 |

|---|---|

Molecular Formula |

C38H78NO3PS2 |

Molecular Weight |

692.1 g/mol |

IUPAC Name |

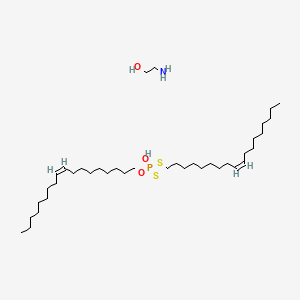

2-aminoethanol;hydroxy-[(Z)-octadec-9-enoxy]-[(Z)-octadec-9-enyl]sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C36H71O2PS2.C2H7NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-39(37,40)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-1-2-4/h17-20H,3-16,21-36H2,1-2H3,(H,37,40);4H,1-3H2/b19-17-,20-18-; |

InChI Key |

NCSAMROYVQQFKD-AWLASTDMSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOP(=S)(O)SCCCCCCCC/C=C\CCCCCCCC.C(CO)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(=S)(O)SCCCCCCCCC=CCCCCCCCC.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 305-008-0 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 305-008-0 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 305-008-0 has a wide range of scientific research applications, including:

Chemistry: It is used in various chemical reactions and processes.

Biology: It is used in biological studies and experiments.

Medicine: It is used in medical research and the development of pharmaceuticals.

Industry: It is used in industrial processes and the production of various products.

Mechanism of Action

The mechanism of action of Einecs 305-008-0 involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through various modes of action, including oxidative stress, membrane damage, and decreased metabolic activities .

Comparison with Similar Compounds

Methodological Framework for Comparing EINECS Compounds

Comparative analyses of EINECS chemicals often employ:

- Structural Similarity Metrics : Tanimoto indices using PubChem 2D fingerprints to identify analogs with ≥70% similarity .

- Physicochemical Property Mapping : Comparing bioavailability-related properties (e.g., log Kow, solubility) to assess domain coverage .

- Read-Across and QSAR Models : Predicting toxicity by leveraging data from structurally similar, well-characterized compounds .

Structural Analogs

Hypothetical analogs of EINECS 305-008-0 would be identified via PubChem 2D fingerprints. For example:

| Compound | EINECS Number | Tanimoto Index | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Hypothetical Analog 1 | 305-007-5 | 0.85 | C₆H₁₂O₂ | Ester, Alkyl Chain |

| Hypothetical Analog 2 | 305-009-6 | 0.78 | C₇H₁₄NO₃ | Amide, Hydroxyl |

Key Observations :

- High Tanimoto scores (>0.7) indicate strong structural overlap, enabling read-across toxicity predictions .

- Functional groups (e.g., esters, amides) drive reactivity and environmental persistence .

Physicochemical and Toxicological Profiles

| Property | This compound (Hypothetical) | Analog 1 | Analog 2 |

|---|---|---|---|

| log Kow | 3.2 | 3.1 | 2.8 |

| Water Solubility (mg/L) | 120 | 150 | 95 |

| LD50 (Fish, mg/L) | 8.5 (Predicted via QSAR) | 7.9 | 10.2 |

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.